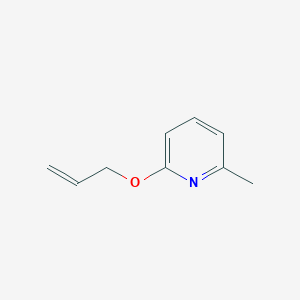

2-Methyl-6-(prop-2-en-1-yloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

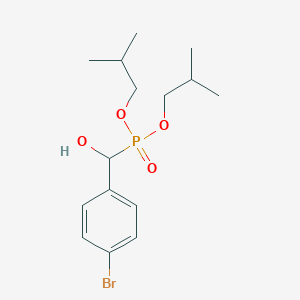

“2-Methyl-6-(prop-2-en-1-yloxy)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, a general method for synthesizing 2-methylpyridines involves α-methylation of substituted pyridines . This process uses a continuous flow setup, which is more efficient and environmentally friendly than conventional batch reaction protocols .Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to other 2-methylpyridines. These compounds typically have a pyridine ring with a methyl group attached to the second carbon atom .Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

- 2,6-di(pyrazol-1-yl)pyridine and related ligands have been used in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These compounds are considered versatile terpyridine analogues (Halcrow, 2005).

Development of Receptor Antagonists

- Derivatives of 2-Methyl-6-(phenylethynyl)pyridine have been synthesized for potential use as receptor antagonists. They offer improved properties such as selectivity and potency compared to existing compounds (Cosford et al., 2003).

Supramolecular Chemistry

- 2,6-Bis(trimethyltin)pyridine has been used as a building block for Stille-type coupling procedures, leading to the preparation of various pyridine-based ligands for applications in supramolecular chemistry (Schubert & Eschbaumer, 1999).

Catalysis

- Certain (imino)pyridine palladium(II) complexes, derived from 2-Methyl-6-(prop-2-en-1-yloxy)pyridine and related compounds, have been used as selective ethylene dimerization catalysts, demonstrating significant catalytic activity (Nyamato et al., 2015).

Food Chemistry

- Research in food chemistry has identified compounds such as 2-methyl-5-hydroxy-6-propyl-pyridine in heated reaction mixtures, highlighting the formation mechanisms of certain pyridine derivatives (Milić & Piletić, 1984).

Polymer Chemistry

- Novel polyimides derived from pyridine-containing dianhydride monomers have been synthesized, showcasing applications in high-performance materials with good thermal stability and mechanical properties (Wang et al., 2006).

Photovoltaic Applications

- In the field of solar energy, pyridine-anchor co-adsorbents derived from this compound and related compounds have been used to enhance the performance of dye-sensitized solar cells (Wei et al., 2015).

DNA Interaction and Cytotoxicity Studies

- Cu(II) complexes of tridentate ligands based on pyridine derivatives have been studied for their DNA binding properties, showing potential in medical and biochemical applications (Kumar et al., 2012).

Propriétés

IUPAC Name |

2-methyl-6-prop-2-enoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-7-11-9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFNVFXCPVVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2982888.png)

![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)

![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982901.png)

![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)

![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)